molecular formula C18H16N2O2 B4502687 1-[4-[(7-Methoxyquinolin-4-yl)amino]phenyl]ethanone

1-[4-[(7-Methoxyquinolin-4-yl)amino]phenyl]ethanone

Cat. No.: B4502687
M. Wt: 292.3 g/mol
InChI Key: YGSUYNBULYZHJF-UHFFFAOYSA-N
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Description

1-[4-[(7-Methoxyquinolin-4-yl)amino]phenyl]ethanone is a synthetic organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, in particular, has garnered attention due to its unique chemical structure and promising biological properties.

Chemical Reactions Analysis

1-[4-[(7-Methoxyquinolin-4-yl)amino]phenyl]ethanone undergoes several types of chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield quinoline N-oxides, while reduction can produce amine derivatives.

Mechanism of Action

The mechanism of action of 1-[4-[(7-Methoxyquinolin-4-yl)amino]phenyl]ethanone involves the disruption of microbial cell membranes. This is evidenced by the protein leakage assay, where the compound causes the release of cellular proteins from bacteria, leading to cell membrane damage . The molecular targets and pathways involved in this process are primarily related to the compound’s interaction with membrane proteins and enzymes.

Comparison with Similar Compounds

1-[4-[(7-Methoxyquinolin-4-yl)amino]phenyl]ethanone can be compared with other quinoline derivatives such as 4-hydroxy-2-quinolones and quinoxaline-containing drugs . While these compounds share a similar quinoline backbone, this compound is unique due to its specific substitution pattern and methoxy group at the 7-position. This structural uniqueness contributes to its distinct biological activities and potential therapeutic applications.

Conclusion

This compound is a compound of significant interest in the field of medicinal chemistry. Its unique chemical structure, diverse reactivity, and promising biological activities make it a valuable candidate for further research and development. Future studies may focus on optimizing its synthesis, exploring its full range of biological activities, and developing it into a potential therapeutic agent.

Properties

IUPAC Name

1-[4-[(7-methoxyquinolin-4-yl)amino]phenyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O2/c1-12(21)13-3-5-14(6-4-13)20-17-9-10-19-18-11-15(22-2)7-8-16(17)18/h3-11H,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGSUYNBULYZHJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC2=C3C=CC(=CC3=NC=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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